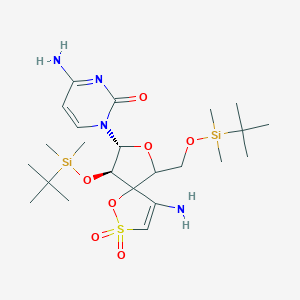
3-Hydroxy-N-(2'-biphenyl)-2-naphthalenecarboxamide phosphate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques, such as spectrophotometry, chromatography, and titration .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined using various analytical techniques .Aplicaciones Científicas De Investigación
1. Use in Enzyme-Linked Immunosorbent Assay (ELISA)
- Application : HBNP has been identified as a suitable fluorescent substrate for the alkaline phosphatase-linked fluorescence assay of membrane-bound nucleic acids. In this application, HBNP, which is nonfluorescent, is hydrolyzed to a highly fluorescent form, making it ideal for assays such as ELISA (Fujita et al., 1994).
2. Antibacterial and Herbicidal Activity
- Application : A variety of ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides, including derivatives of HBNP, have been tested for their activity in inhibiting photosynthetic electron transport in spinach chloroplasts and against various bacterial strains, showing potential as antibacterial and herbicidal agents (Kos et al., 2013).
3. Antitrypanosomal Activity
- Application : Research has shown that ring-substituted 3-hydroxynaphthalene-2-carboxanilides exhibit significant in vitro activity against Trypanosoma brucei brucei, suggesting potential antitrypanosomal applications (Kos et al., 2018).
4. Antimycobacterial and Antitumor Potential
- Application : Synthesis and biological evaluation of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides indicated antimicrobial activity against various strains, including Mycobacterium tuberculosis, suggesting potential use in treating bacterial infections and as anticancer agents (Goněc et al., 2015).
5. DNA and RNA Detection
- Application : HBNP derivatives have been used in methods for simultaneous visualization of nucleic acids and proteins in blotting analysis, demonstrating their utility in molecular biology research (Kondoh et al., 1998).
6. Use in Photogeneration and Reactivity Studies
- Application : Studies on the photogeneration and reactivity of naphthoquinone methides, related to HBNP, have been conducted, showing potential applications in photochemistry and photobiology (Verga et al., 2010).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-[(2-phenylphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18NO5P/c25-23(24-21-13-7-6-12-19(21)16-8-2-1-3-9-16)20-14-17-10-4-5-11-18(17)15-22(20)29-30(26,27)28/h1-15H,(H,24,25)(H2,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBCRWVSAUWUCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4C=C3OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161395 | |
| Record name | 3-Hydroxy-N-(2'-biphenyl)-2-naphthalenecarboxamide phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-N-(2'-biphenyl)-2-naphthalenecarboxamide phosphate | |
CAS RN |
140446-67-9 | |
| Record name | 3-Hydroxy-N-(2'-biphenyl)-2-naphthalenecarboxamide phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140446679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-N-(2'-biphenyl)-2-naphthalenecarboxamide phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130689.png)









